molecular formula C20H39F3O5SSi2 B143380 (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate CAS No. 189894-13-1

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate

Cat. No. B143380
CAS RN: 189894-13-1
M. Wt: 504.8 g/mol
InChI Key: YOIMFEXPXGPPAD-WBVHZDCISA-N
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Description

The compound "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" is a chemical species that is likely to be used in organic synthesis, particularly in the formation of complex molecular structures through reactions such as cycloadditions. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be used to infer potential properties and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as those involving trifluoromethyl groups and silyl enol ethers, is well-documented. For example, the Julia–Kocienski olefination is a method that can be used to introduce unsaturation into molecules, which is a key step in the synthesis of various complex organic compounds . The use of trifluoromethanesulfonimide in cycloaddition reactions with silyl enol ethers to form multisubstituted silyloxycyclobutanes is another example of the type of chemistry that might be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" would be expected to feature a cyclohexene ring substituted with silyloxy groups and a methyl group, as well as a trifluoromethanesulfonate ester functionality. The presence of silyloxy groups suggests that the compound could be used as a protecting group or as a participant in silyl ether chemistry .

Chemical Reactions Analysis

The compound is likely to undergo reactions typical of silyl ethers and trifluoromethanesulfonate esters. Silyl enol ethers are known to participate in Lewis acid-catalyzed cycloadditions, forming complex bicyclic structures . Trifluoromethanesulfonate esters are good leaving groups, which could be displaced in nucleophilic substitution reactions or could facilitate the formation of cations for further reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" are not provided, related compounds with trifluoromethyl groups and silyl ethers typically exhibit properties such as high volatility, hydrophobicity, and stability towards hydrolysis. The trifluoromethyl group is known to be electron-withdrawing, which can affect the acidity and reactivity of adjacent functional groups .

Scientific Research Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, also known as triflic acid (TfOH), is a powerful reagent in organic synthesis. Due to its high protonating power and low nucleophilicity, triflic acid is capable of generating cationic species from organic molecules, which can then be studied using spectral methods. Its applications include electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carbo- and heterocyclic structures, among others. The efficiency and simplicity of reactions promoted by triflic acid make it a valuable tool for synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Use of CF3SO2Cl in Organic Reactions

Trifluoromethanesulfonyl chloride (CF3SO2Cl) plays a significant role in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This reagent allows for diverse reactions including electrophilic chlorination, which is particularly useful in enantioselective chlorination processes. Its reactivity under different conditions (reductive for CF3SO2Cl and oxidative for CF3SO2Na) showcases the versatility of triflates in organic synthesis, highlighting their potential for creating a wide range of chemical bonds (Chachignon, Guyon, & Cahard, 2017).

Applications in N-Heterocycle Synthesis via Sulfinimines

Chiral sulfinamides, including tert-butanesulfinamide, have been widely used in the stereoselective synthesis of amines and their derivatives. The tert-butanesulfinamide mediated asymmetric synthesis via sulfinimines provides access to structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are important motifs in many natural products and therapeutically relevant compounds, demonstrating the critical role of sulfinamide derivatives in the development of novel pharmaceuticals and organic molecules (Philip et al., 2020).

properties

IUPAC Name

[(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylcyclohexen-1-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39F3O5SSi2/c1-14-16(26-29(24,25)20(21,22)23)12-15(27-30(8,9)18(2,3)4)13-17(14)28-31(10,11)19(5,6)7/h15,17H,12-13H2,1-11H3/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMFEXPXGPPAD-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](C[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39F3O5SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441944
Record name FT-0663225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate

CAS RN

189894-13-1
Record name FT-0663225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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